molecular formula C13H14ClN5O3 B2562168 4-(3-((5-chloropyrimidin-2-yl)oxy)piperidine-1-carbonyl)-1H-imidazol-2(3H)-one CAS No. 2176124-60-8

4-(3-((5-chloropyrimidin-2-yl)oxy)piperidine-1-carbonyl)-1H-imidazol-2(3H)-one

Cat. No.: B2562168
CAS No.: 2176124-60-8
M. Wt: 323.74
InChI Key: DINDCWILRUSZEU-UHFFFAOYSA-N
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Description

4-(3-((5-chloropyrimidin-2-yl)oxy)piperidine-1-carbonyl)-1H-imidazol-2(3H)-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a chloropyrimidine moiety, a piperidine ring, and an imidazolone core, making it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-((5-chloropyrimidin-2-yl)oxy)piperidine-1-carbonyl)-1H-imidazol-2(3H)-one typically involves multiple steps, starting from readily available starting materials. The process may include:

    Formation of the chloropyrimidine moiety: This can be achieved through the chlorination of a pyrimidine derivative.

    Attachment of the piperidine ring: The piperidine ring can be introduced via nucleophilic substitution reactions.

    Formation of the imidazolone core: This step often involves cyclization reactions under specific conditions to form the imidazolone ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-(3-((5-chloropyrimidin-2-yl)oxy)piperidine-1-carbonyl)-1H-imidazol-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The chloropyrimidine moiety can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biological studies to investigate enzyme interactions or receptor binding.

    Industry: The compound could be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which 4-(3-((5-chloropyrimidin-2-yl)oxy)piperidine-1-carbonyl)-1H-imidazol-2(3H)-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-(3-((5-bromopyrimidin-2-yl)oxy)piperidine-1-carbonyl)-1H-imidazol-2(3H)-one: Similar structure with a bromine atom instead of chlorine.

    4-(3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carbonyl)-1H-imidazol-2(3H)-one: Contains a fluorine atom in place of chlorine.

Uniqueness

The uniqueness of 4-(3-((5-chloropyrimidin-2-yl)oxy)piperidine-1-carbonyl)-1H-imidazol-2(3H)-one lies in its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

4-[3-(5-chloropyrimidin-2-yl)oxypiperidine-1-carbonyl]-1,3-dihydroimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN5O3/c14-8-4-16-13(17-5-8)22-9-2-1-3-19(7-9)11(20)10-6-15-12(21)18-10/h4-6,9H,1-3,7H2,(H2,15,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DINDCWILRUSZEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CNC(=O)N2)OC3=NC=C(C=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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